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Compound of Interest

Compound Name: Propyl tiglate

Cat. No.: B1609282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic

Resonance (NMR) spectrum of propyl tiglate. The document details the experimental

parameters, presents a thorough interpretation of the spectral data, and correlates the

observed signals to the molecular structure of the compound. This guide is intended to serve

as a valuable resource for researchers and professionals involved in chemical analysis and

drug development.

Chemical Structure
Propyl tiglate, systematically named propyl (E)-2-methylbut-2-enoate, is an organic ester with

the chemical formula C8H14O2.[1] Its structure features a propyl ester group attached to the

tiglic acid moiety, which is characterized by a trans-configured double bond.

Caption: Chemical structure of propyl tiglate.

Experimental Protocol
The 1H NMR spectrum was obtained using a 90 MHz spectrometer. The sample was dissolved

in deuterated chloroform (CDCl3), which served as the solvent. The chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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The following table summarizes the quantitative data obtained from the 1H NMR spectrum of

propyl tiglate.

Signal
Chemical
Shift (δ)
ppm

Multiplicity Integration
Coupling
Constant
(J) Hz

Assignment

a 0.96 triplet 3H 7.4
-CH2-CH2-

CH3

b 1.66 sextet 2H 7.4, 6.7
-O-CH2-CH2-

CH3

c 1.82 doublet 3H 7.1 =C-CH3

d 1.84 singlet 3H - =C(CH3)-

e 4.07 triplet 2H 6.7
-O-CH2-CH2-

CH3

f 6.83 quartet 1H 7.1 -CH=C-

Interpretation of the Spectrum
The 1H NMR spectrum of propyl tiglate displays six distinct signals, each corresponding to a

unique proton environment in the molecule.

Signal a (0.96 ppm): This triplet, integrating to three protons, is characteristic of a terminal

methyl group (-CH3) adjacent to a methylene group (-CH2-). The coupling constant of 7.4 Hz

is typical for vicinal coupling in an alkyl chain. This signal is assigned to the methyl protons of

the propyl group.

Signal b (1.66 ppm): The sextet, integrating to two protons, arises from the methylene group

of the propyl chain that is adjacent to both a methyl group and another methylene group. The

multiplicity is a result of splitting by the three protons of the neighboring methyl group and the

two protons of the adjacent methylene group (n+1 rule, 3+1=4 and 2+1=3, resulting in a

complex multiplet that appears as a sextet). This signal corresponds to the central methylene

protons of the propyl group.
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Signal c (1.82 ppm): This doublet, integrating to three protons, is assigned to the methyl

group attached to the double bond. The splitting into a doublet with a coupling constant of

7.1 Hz is due to coupling with the vinylic proton.

Signal d (1.84 ppm): The singlet, integrating to three protons, is assigned to the methyl group

on the other side of the double bond, which is attached to the same carbon as the ester

group. As there are no adjacent protons, this signal appears as a singlet.

Signal e (4.07 ppm): This triplet, integrating to two protons, is significantly downfield due to

the deshielding effect of the adjacent oxygen atom of the ester group. It is assigned to the

methylene protons directly attached to the ester oxygen. The triplet multiplicity arises from

coupling with the adjacent methylene group of the propyl chain.

Signal f (6.83 ppm): The quartet, integrating to one proton, is located in the vinylic region of

the spectrum, confirming the presence of a proton on the double bond. The quartet

multiplicity is due to coupling with the three protons of the adjacent methyl group (signal c).

Visualization of Spectral Assignments
The following diagram illustrates the correlation between the proton signals in the 1H NMR

spectrum and their corresponding positions in the propyl tiglate molecule.

Caption: Correlation of 1H NMR signals with the propyl tiglate structure.

This comprehensive analysis of the 1H NMR spectrum of propyl tiglate provides a clear and

detailed interpretation of its key spectral features. The data presented herein can be effectively

utilized for the structural confirmation and purity assessment of this compound in various

research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Tiglate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609282#interpreting-the-1h-nmr-spectrum-of-
propyl-tiglate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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